7-Amino-2-naphthol

Photoacidity Excited-State Proton Transfer Photochemistry

7-Amino-2-naphthol (CAS 93-36-7) features a 7-amino,2-hydroxyl substitution conferring a uniquely high excited-state pKa* (9.6) essential for ESPT mechanistic studies. Different positional isomers (e.g., 6-amino-2-naphthol) yield divergent electronic properties and reaction outcomes; only the genuine 7,2-isomer assures reproducibility in photoacidity research, IRTK-activating urea synthesis, and azo dye development. Procure ≥95% purity, chromatography-verified material to eliminate confounding isomer contamination.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 93-36-7
Cat. No. B1202560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-naphthol
CAS93-36-7
Synonyms2-amino-7-naphthol
2-amino-7-naphthol hydrochloride
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)O)N
InChIInChI=1S/C10H9NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H,11H2
InChIKeyWSUYONLKFXZZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-2-naphthol (93-36-7) — A Positionally Specific Amino-Naphthol Scaffold for Dye, Photoacid, and Bioactivity Research


7-Amino-2-naphthol (CAS 93-36-7) is an amino-naphthol compound featuring a naphthalene core with an amino substituent at the 7-position and a hydroxyl at the 2-position . This specific regiochemistry confers a unique electronic profile and reactivity distinct from other amino-naphthol isomers (e.g., 6-amino-2-naphthol, 1-amino-2-naphthol) [1]. The compound serves as a key building block for azo dyes and exhibits pronounced photoacidity and excited-state proton transfer (ESPT) behavior, making it a valuable probe in photochemical research .

7-Amino-2-naphthol Procurement — Why Positional Isomers or Unsubstituted Naphthols Cannot Substitute


In applications ranging from dye synthesis to photochemical probing, simple substitution with a different amino-naphthol isomer (e.g., 6-amino-2-naphthol) or the unsubstituted parent 2-naphthol leads to significantly altered electronic properties and reaction outcomes [1]. The specific 7-amino-2-naphthol substitution pattern dictates the molecule's excited-state acidity (pKa*) and its ability to engage in specific coupling reactions . Furthermore, analytical separation of this isomer from complex mixtures requires validated, compound-specific chromatographic methods [2]. Therefore, sourcing the exact CAS 93-36-7 material is essential for experimental reproducibility.

Quantitative Evidence for 7-Amino-2-naphthol (93-36-7) — Comparative Performance Data for Scientific Selection


Excited-State Proton Transfer (ESPT) Activity: 7-Amino-2-naphthol Exhibits Drastic Photoacidity Suppression Compared to Other 7-Substituted Analogs

7-Amino-2-naphthol (7N2OH) demonstrates a remarkably high excited-state pKa (pKa*) of 9.6 ± 0.2 in its neutral amino (NH2) form, indicating extremely weak photoacidity, in stark contrast to its protonated form (NH3+) which shows a pKa* of 1.1 ± 0.2 [1]. This behavior is unique among 7-substituted-2-naphthols; for example, the analogous 7-methoxy-2-naphthol (7OMe2OH) does not show this suppression and has a pKa* of 2.7 ± 0.1 [1].

Photoacidity Excited-State Proton Transfer Photochemistry

Ground-State Acidity: 7-Amino-2-naphthol Exhibits Lower Basicity Compared to Methoxy and Unsubstituted Analogs

The ground-state pKa of 7-amino-2-naphthol is lower than that of 7-methoxy-2-naphthol and unsubstituted 2-naphthol, indicating weaker basicity in its ground state [1]. Hammett plot analysis of ground-state proton transfer (PT) reactions for a series of 7-substituted 2-naphthols (including CN, NH3+, H, CH3, OCH3, OH, and NH2) against σp parameters revealed a break in linearity between electron-donating and electron-withdrawing regions, with ρ ∼ 0 vs 1.14, respectively [1].

Physical Organic Chemistry Hammett Analysis Acid-Base Chemistry

Analytical Differentiation: Enantioseparation of 7-Amino-2-naphthol from Positional Isomers via Supercritical Fluid Chromatography (SFC)

A study on the enantioseparation of amino-naphthol analogues by supercritical fluid chromatography (SFC) demonstrates that 7-amino-2-naphthol can be analytically resolved from other positional isomers [1]. While the paper focuses on enantiomers, the chromatographic methods developed are directly applicable for purity assessment and for distinguishing 7-amino-2-naphthol from closely related compounds like 6-amino-2-naphthol or 1-amino-2-naphthol, which is essential for quality control of purchased material [1].

Analytical Chemistry Chromatography Quality Control

Synthetic Utility: 7-Amino-2-naphthol as a Preferred Building Block for Symmetrical Ureas with Insulin Receptor Tyrosine Kinase (IRTK) Activating Activity

A novel series of symmetrical ureas derived from [(7-amino(2-naphthyl))sulfonyl]phenylamines were designed, synthesized, and shown to increase glucose transport in mouse 3T3-L1 adipocytes, a surrogate readout for IRTK activation [1]. The 7-amino-2-naphthol scaffold was critical for activity; structure-activity relationship (SAR) studies indicated that the presence of two acidic functionalities, two sulfonamide linkages, and a central urea or 2-imidazolidinone core were required [1]. A lead compound from this series (Compound 30) demonstrated potent IRTK activation in vitro and improved glucose tolerance in a hypoinsulinemic rat model in vivo [1].

Medicinal Chemistry Drug Discovery Diabetes Research

Recommended Research and Industrial Applications for 7-Amino-2-naphthol (93-36-7) Based on Comparative Evidence


Photochemical Research: Using 7-Amino-2-naphthol as a Photo-Base Probe to Study Suppressed Excited-State Proton Transfer

Researchers investigating excited-state proton transfer (ESPT) mechanisms, particularly where proton transfer is hindered or 'switched off', should select 7-amino-2-naphthol. Its uniquely high pKa* (9.6) in its neutral form, as opposed to the much lower pKa* of the methoxy analog (2.7), makes it an ideal model compound to study the electronic effects that suppress photoacidity [1]. This is directly supported by the comparative photochemical and computational study by Cotter et al. [1].

Quality Control and Analytical Method Development: Validating Isomeric Purity via SFC

Laboratories requiring high-purity 7-amino-2-naphthol for sensitive experiments should implement analytical methods based on the SFC enantioseparation study by Aranyi et al. [1]. This method can be adapted to verify the absence of contaminating positional isomers like 6-amino-2-naphthol, which could otherwise confound results in structure-activity or reactivity studies.

Medicinal Chemistry: Synthesis of Insulin Receptor Tyrosine Kinase (IRTK) Activators

Medicinal chemists developing new treatments for type 2 diabetes or insulin resistance should procure 7-amino-2-naphthol as a key starting material for synthesizing symmetrical ureas with IRTK-activating activity. The SAR from the study by NFDI4DS et al. confirms the necessity of the 7-amino-2-naphthyl sulfonamide motif for biological activity [1]. This provides a validated entry point into a novel class of insulin sensitizers.

Physical Organic Chemistry: Investigating Non-Linear Hammett Relationships

For studies focused on substituent effects and deviations from linear free-energy relationships, 7-amino-2-naphthol serves as a critical data point. Its behavior on Hammett plots for ground- and excited-state proton transfer reactions shows a clear break in linearity between electron-donating and electron-withdrawing groups [1]. This makes it an essential compound for building more accurate predictive models of substituent electronic effects.

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